4-Chloro-3-ethylbenzoic acid
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Overview
Description
4-Chloro-3-ethylbenzoic acid is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and an ethyl group at the third position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethylbenzoic acid typically involves the chlorination of 3-ethylbenzoic acid. This can be achieved through electrophilic aromatic substitution, where chlorine is introduced to the aromatic ring using reagents such as chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the direct chlorination of 3-ethylbenzoic acid using chlorine gas in a continuous flow reactor. This allows for better control over reaction parameters and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-ethylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of heat.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products Formed
Substitution: Depending on the nucleophile, products like 4-hydroxy-3-ethylbenzoic acid can be formed.
Reduction: 4-Chloro-3-ethylbenzyl alcohol.
Oxidation: 4-Chloro-3-carboxybenzoic acid.
Scientific Research Applications
4-Chloro-3-ethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethylbenzoic acid depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing chlorine atom and the electron-donating ethyl group. These substituents affect the electron density on the benzene ring, making it more or less reactive towards different reagents. In biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
4-Chloro-3-ethylbenzoic acid can be compared with other substituted benzoic acids, such as:
4-Chlorobenzoic acid: Lacks the ethyl group, making it less hydrophobic.
3-Ethylbenzoic acid: Lacks the chlorine atom, affecting its reactivity.
4-Methyl-3-ethylbenzoic acid: Has a methyl group instead of chlorine, altering its electron-withdrawing properties.
The unique combination of chlorine and ethyl substituents in this compound gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-chloro-3-ethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBWHXRCPBTVTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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